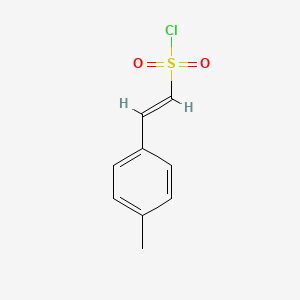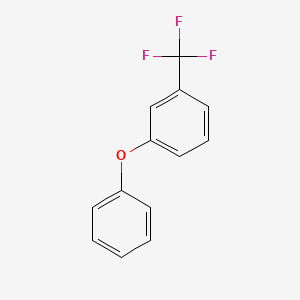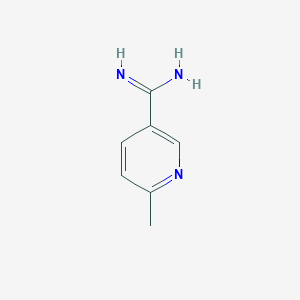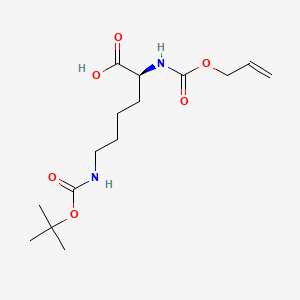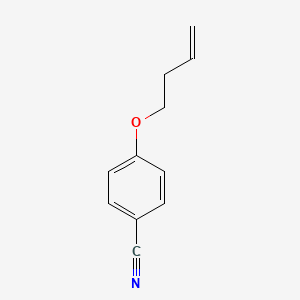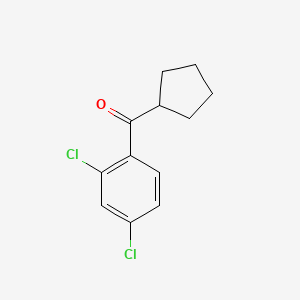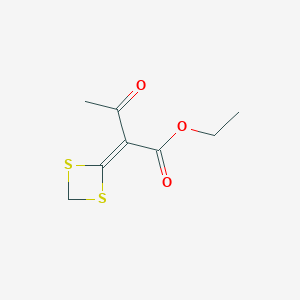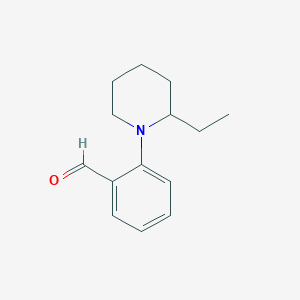
1,3-Difluoro-2-methyl-4-nitrobenzene
Overview
Description
1,3-Difluoro-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C₇H₅F₂NO₂ It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-methyl-4-nitrobenzene can be synthesized through the nitration of 1,3-difluoro-2-methylbenzene. The process involves treating 1,3-difluoro-2-methylbenzene with a mixture of sulfuric acid and nitric acid at low temperatures (around -10°C). The reaction mixture is then stirred for about 30 minutes, followed by extraction with ethyl acetate and purification .
Industrial Production Methods: Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
1. Nucleophilic Substitution:
Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.
Products: Substitution of the fluorine atoms with nucleophiles results in the formation of substituted benzene derivatives.
2. Reduction:
Reagents and Conditions: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Products: The primary product is the corresponding amine derivative.
3. Oxidation:
Reagents and Conditions: Oxidation reactions can be carried out using strong oxidizing agents like potassium permanganate.
Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,3-Difluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its electronic properties and interactions in various chemical reactions.
2. Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its interactions with biological molecules and potential therapeutic effects .
3. Industry:
- Utilized in the production of dyes and pigments.
- Employed in the synthesis of materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of the nitro group and fluorine atoms influences its reactivity and interaction with other molecules. For example, the nitro group can participate in electron transfer processes, while the fluorine atoms can affect the compound’s overall electronic properties .
Comparison with Similar Compounds
1,3-Difluoro-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1. 2,4-Difluoronitrobenzene:
- Similar structure but with different positions of the fluorine atoms.
- Exhibits different reactivity and applications .
2. 3,4-Difluoronitrobenzene:
- Another isomer with fluorine atoms at different positions.
- Used in different synthetic applications and exhibits unique properties .
Properties
IUPAC Name |
1,3-difluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWNNVJXXMKAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510109 | |
| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79562-49-5 | |
| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
